
D,L-Tryptophan-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D,L-Tryptophan-13C2,15N: is an isotopically labeled compound, specifically a form of tryptophan where two carbon atoms and one nitrogen atom are replaced with their respective isotopes, carbon-13 and nitrogen-15. This compound is an indole acetic acid labeled metabolite and serves as a precursor to important neurotransmitters such as serotonin and melatonin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of D,L-Tryptophan-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the tryptophan molecule. This can be achieved through the use of isotopically labeled precursors in the synthesis process. For example, plants can be grown in an atmosphere enriched with carbon-13 dioxide and watered with nitrogen-15 containing salts to produce isotopically labeled tryptophan .
Industrial Production Methods: Industrial production of this compound typically involves the use of closed growth chambers and hydroponic nutrient supply systems to ensure a high degree of isotopic enrichment. The process involves continuous substrate supply during plant growth and cultivation, ensuring uniform distribution of the isotopes .
Analyse Des Réactions Chimiques
Types of Reactions: D,L-Tryptophan-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction can convert tryptophan into compounds such as kynurenine.
Reduction: This reaction can lead to the formation of tryptamine.
Substitution: This reaction can involve the replacement of functional groups on the tryptophan molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products:
Oxidation: Kynurenine and other related compounds.
Reduction: Tryptamine and related amines.
Substitution: Various substituted tryptophan derivatives.
Applications De Recherche Scientifique
D,L-Tryptophan-13C2,15N has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of tryptophan in biochemical pathways.
Biology: Utilized in studies of protein synthesis and degradation, as well as in the investigation of tryptophan metabolism.
Medicine: Employed in research on neurotransmitter synthesis, particularly serotonin and melatonin, and their roles in various physiological processes.
Industry: Used in the production of isotopically labeled compounds for pharmaceutical research and development
Mécanisme D'action
The mechanism of action of D,L-Tryptophan-13C2,15N involves its conversion into serotonin and melatonin, which are crucial neurotransmitters. The compound is first hydroxylated to form 5-hydroxytryptophan, which is then decarboxylated to produce serotonin. Serotonin can be further acetylated and methylated to form melatonin. These neurotransmitters play vital roles in regulating mood, sleep, and other physiological functions .
Comparaison Avec Des Composés Similaires
L-Tryptophan: The naturally occurring form of tryptophan, which is not isotopically labeled.
D-Tryptophan: The D-enantiomer of tryptophan, which has different biological activity compared to the L-enantiomer.
L-Tryptophan-13C11,15N2: Another isotopically labeled form of tryptophan with a higher degree of labeling.
Uniqueness: D,L-Tryptophan-13C2,15N is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed pathways and transformations of tryptophan is essential .
Propriétés
IUPAC Name |
2-(15N)azanyl-3-(1H-indol-3-yl)(2,3-13C2)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i5+1,9+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-NCZFIEHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[13CH2][13CH](C(=O)O)[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
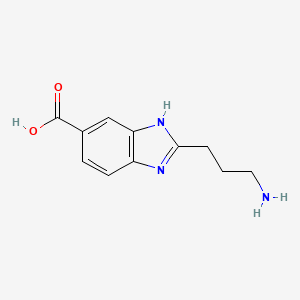


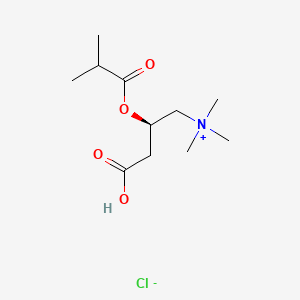

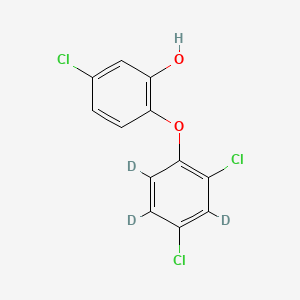
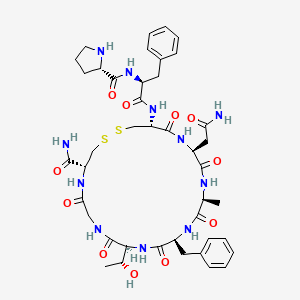



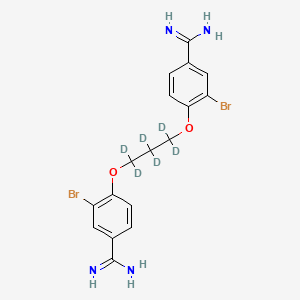
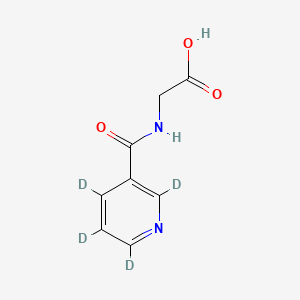
![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)
